molecular formula C9H11BrN4O2 B041624 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione CAS No. 123980-53-0

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B041624
CAS No.: 123980-53-0
M. Wt: 287.11 g/mol
InChI Key: IZJNENRMUGDVII-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a propan-2-yl group at the 7th position on the purine ring. The molecular formula of this compound is C9H11BrN4O2, and it has a molecular weight of 287.118 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione typically involves the bromination of 3-methyl-7-propan-2-ylpurine-2,6-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 8th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form oxo derivatives or reduction reactions to form reduced purine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products:

Scientific Research Applications

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione has several applications in scientific research:

Properties

IUPAC Name

8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJNENRMUGDVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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